N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The only example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature was reported .Scientific Research Applications
Synthesis and Anti-HIV Activity
N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide and its derivatives have been explored for their potential anti-HIV activities. One study demonstrated the synthesis of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, revealing that some compounds showed activity against HIV-1. The process involved S-alkylation and a regioselective intramolecular cyclization reaction, showcasing the compound's role in developing potential HIV-1 inhibitors (Danel, Pedersen, & Nielsen, 1998).
Heterocyclic Compound Synthesis
Research has also focused on synthesizing new imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one derivatives, demonstrating the versatility of this compound in forming various heterocyclic compounds. This work highlights its role in medicinal chemistry, particularly in creating compounds with potential biological activities (Bentya et al., 2011).
Antimicrobial Activity
The compound and its derivatives have been utilized in synthesizing new heterocycles, showing significant antimicrobial activity. This includes the development of compounds incorporating the antipyrine moiety, indicating its potential in designing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Isoxazolines and Isoxazoles
Further research includes the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This demonstrates the compound's utility in organic chemistry for constructing diverse heterocyclic systems with potential biological activity (Rahmouni et al., 2014).
Insecticidal Assessment
The compound's derivatives have also been evaluated for their insecticidal properties against Spodoptera littoralis, indicating its potential application in agricultural pest management. This showcases the compound's utility beyond medicinal chemistry, extending to agrochemical research (Fadda et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-4-13-10(16)6-9-7-18-12-14-8(2)5-11(17)15(9)12/h3,5,9H,1,4,6-7H2,2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISAOHHLWJERDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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